Cas no 1316291-21-0 (3-O-Benzyl 17-Epiestriol)

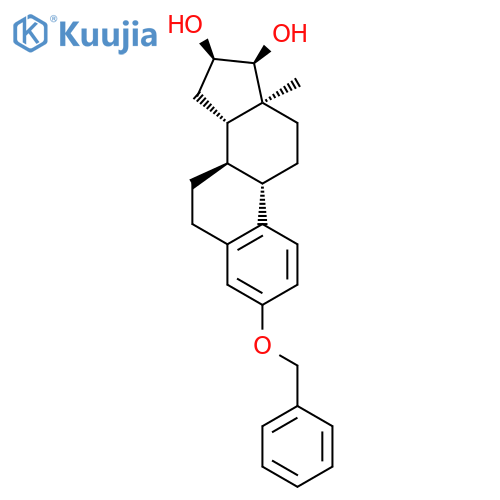

3-O-Benzyl 17-Epiestriol structure

商品名:3-O-Benzyl 17-Epiestriol

3-O-Benzyl 17-Epiestriol 化学的及び物理的性質

名前と識別子

-

- 3-O-Benzyl 17-Epiestriol

- (16α,17α)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol

- (8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

- (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol

- DTXSID40747104

- 1316291-21-0

- (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol

-

- インチ: InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1

- InChIKey: GDUPBUZZJUIEDX-YHYVJRSVSA-N

- ほほえんだ: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5

計算された属性

- せいみつぶんしりょう: 378.21900

- どういたいしつりょう: 378.21949481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- PSA: 49.69000

- LogP: 4.45340

3-O-Benzyl 17-Epiestriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-503465-2.5mg |

3-O-Benzyl 17-Epiestriol, |

1316291-21-0 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | B276450-2.5mg |

3-O-Benzyl 17-Epiestriol |

1316291-21-0 | 2.5mg |

$ 201.00 | 2023-04-18 | ||

| TRC | B276450-25mg |

3-O-Benzyl 17-Epiestriol |

1316291-21-0 | 25mg |

$ 1596.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-503465-2.5 mg |

3-O-Benzyl 17-Epiestriol, |

1316291-21-0 | 2.5 mg |

¥2,858.00 | 2023-07-11 |

3-O-Benzyl 17-Epiestriol 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1316291-21-0 (3-O-Benzyl 17-Epiestriol) 関連製品

- 18650-87-8(3-O-Benzyl Estriol)

- 33116-58-4(3-O-Benzyl 16-Epiestriol)

- 23880-59-3(3-O-Benzyl 17α-Estradiol)

- 14982-15-1(3-O-Benzyl Estradiol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量